molecular formula C4H8O2 B091453 1,4-Dioxane CAS No. 123-91-1

1,4-Dioxane

Cat. No.: B091453
CAS No.: 123-91-1
M. Wt: 88.11 g/mol
InChI Key: RYHBNJHYFVUHQT-UHFFFAOYSA-N
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Description

Dioxane, specifically 1,4-dioxane, is a heterocyclic organic compound classified as an ether. It is a colorless liquid with a faint sweet odor similar to that of diethyl ether. Dioxane is often used as a solvent for a variety of practical applications as well as in the laboratory. It is also used as a stabilizer for the transport of chlorinated hydrocarbons in aluminum containers .

Mechanism of Action

Target of Action

1,4-Dioxane primarily targets the liver, kidneys, and respiratory tract in humans . It is metabolized by cytochrome P450s to β-hydroxyethoxyacetic acid (HEAA) or its interconversion product p-dioxane-2-one . It also interacts with other targets such as Subtilisin Carlsberg, Tumor necrosis factor ligand superfamily member 13B, Epsin-1, Structural polyprotein, and Transforming growth factor beta-3 .

Mode of Action

This compound is believed to be primarily metabolized by cytochrome P450s to β-hydroxyethoxyacetic acid (HEAA) or its interconversion product p-dioxane-2-one . This metabolism is dependent on both the concentration of this compound and the presence of common chlorinated co-contaminants .

Biochemical Pathways

This compound is likely hydroxylated at an ether-bond-associated carbon atom by monooxygenases, resulting in spontaneous oxidization and ring cleavage to form 2-hydroxyethoxyacetate . A second monooxygenase attack at either the ortho or para position with respect to the carboxylic acid moiety yields a mixture of two dihydroxyethoxyacetates . Spontaneous protonation of the hemiacetal bond results in the progressive formation of various small organic molecules including ethylene glycol, glyoxylate, glycoaldehyde, oxalate, and glycolate .

Pharmacokinetics

The dynamics of this compound uptake and elimination in humans could be described by a one-compartment open-system model with zero-order uptake and first-order elimination . The half-life for elimination of dioxane was 59 + 7 min; 99.3% of the elimination was by metabolism of dioxane to HEAA, and 0.7% was by excretion of dioxane in the urine .

Result of Action

Exposure to this compound can cause lung, liver, and kidney damage at sufficiently high exposure levels . The US Environmental Protection Agency deems this synthetic chemical a likely carcinogen . Liver transcriptomics revealed this compound-induced perturbations in signaling pathways predicted to impact the oxidative stress response, detoxification, and DNA damage .

Action Environment

This compound can enter the environment through manufacturing waste and spills . This can lead to contamination of the surrounding environment and local water sources .

Biochemical Analysis

Biochemical Properties

1,4-Dioxane is used as a stabilizer for 1,1,1-trichloroethane and chlorinated solvents . It acts as a solvent for cellulose acetate, ethyl cellulose, benzyl cellulose, resins, oils, waxes, dyes, other organic and inorganic compounds . In laboratories, this compound is used as a cryoscopic solvent for determining molecular masses, and its stability makes it a suitable reaction medium for various chemical transformations .

Cellular Effects

This compound has been found to cause serious abnormalities in Allium cepa meristematic cells . In this compound-treated group, germination percentage was regressed 1.6 times, root length was reduced 12.7 times, and weight gain was decreased 7.7 times compared to control group . Exposure to high levels of this compound can result in liver and kidney damage .

Molecular Mechanism

Molecular dynamics simulations are an effective way to understand the mechanism of the action of these pollutants . In this paper, the passive membrane transport of this compound was investigated and analyzed thoroughly from structural and energetic points of view .

Temporal Effects in Laboratory Settings

The Occupational Safety and Health Administration (OSHA) set an average 8-hour time-weighted average (TWA) airborne permissible exposure limit (PEL) of 360 milligrams per cubic meter (mg/m3) or 100 mg/L for this compound .

Dosage Effects in Animal Models

The nontoxic concentrations of this compound (0.1, 0.25, 0.5, or 1%) significantly increased oxidative stress, climbing behavior, thermal sensitivity and abnormal phenotypic alterations in Drosophila melanogaster .

Metabolic Pathways

The fungus Cordyceps sinensis is able to use this compound as a sole source of carbon. This compound is converted to two molecules of ethylene glycol via the proposed formation of two hemiacetals at one side of the dioxane molecule by etherase-type reactions .

Transport and Distribution

This compound can be released into the air, water, and soil at places where it is produced or used as a solvent . In soil, this compound does not stick to soil particles, so it can move from soil into groundwater .

Preparation Methods

1,4-Dioxane can be synthesized through several methods:

Chemical Reactions Analysis

Dioxane undergoes several types of chemical reactions:

Comparison with Similar Compounds

Dioxane is similar to other ethers such as diethyl ether and tetrahydrofuran. it has unique properties that make it particularly useful as a solvent and stabilizer:

Similar compounds include oxane, trioxane, tetroxane, and pentoxane .

Properties

IUPAC Name

1,4-dioxane
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InChI

InChI=1S/C4H8O2/c1-2-6-4-3-5-1/h1-4H2
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InChI Key

RYHBNJHYFVUHQT-UHFFFAOYSA-N
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Canonical SMILES

C1COCCO1
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Molecular Formula

C4H8O2
Record name DIOXANE
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Related CAS

28552-22-9
Record name Polydioxane
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DSSTOX Substance ID

DTXSID4020533
Record name 1,4-Dioxane
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Molecular Weight

88.11 g/mol
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Physical Description

Dioxane appears as a clear colorless liquid with a faint ethereal odor. Flash point 55 °F. Slightly denser than water and soluble in water. Vapors heavier than air. Susceptible to autooxidation to form peroxides., Liquid, Colorless liquid or solid (below 53 degrees F) with a mild, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid or solid (below 53 °F) with a mild, ether-like odor.
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Boiling Point

214 °F at 760 mmHg (NTP, 1992), 101.2 °C, 101 °C, 214 °F
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Flash Point

54 °F (NTP, 1992), 18 °C, 65 °F (18.3 °C) (Open cup), 12 °C c.c., 55 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, >800 g/L at 25 °C, Miscible with most organic solvents, Miscible with aromatic hydrocarbons and oils., Solubility in water: miscible, Miscible
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Density

1.036 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0337 g/cu cm at 20 °C, Relative density (water = 1): 1.03, 1.03
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Vapor Density

3.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.03 (Air = 1), Relative vapor density (air = 1): 3.0, 3.03
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Vapor Pressure

29 mmHg at 68 °F ; 37 mmHg at 77 °F (NTP, 1992), 38.1 [mmHg], 38.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.9, 29 mmHg
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

1,4-Dioxane may contain bis(2-chloroethyl) ether ... as an impurity., The tendency of 1,4-dioxane to form peroxides may be lessened by the addition of a reducing agent, such as stannous chloride or ferrous sulfate., Peroxides: 0.003% max (certified reagent), 50 mg/kg max (technical); acetic acid: 0.01% max (certified reagent), 0.1% max (technical); Water : 0.02% max (certified), 0. 1% max (technical); Non-volatile matter : 0.004% max (certified), 0.0025% max (technical) ; 2-methyl-1,3-dioxolane: not reported (certified), 0.05%. /From table/, Certified reagent grade: carbonyl : 0.05% max; heavy metals (Pb) : 0.25 ppm max; iron: 0.25 ppm max. /From table/
Record name 1,4-DIOXANE
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Color/Form

Colorless liquid or solid (below 53 degrees F)

CAS No.

123-91-1
Record name DIOXANE
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Record name 1,4-Dioxane
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Record name 1,4-Dioxane
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Record name 1,4-Dioxane
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Record name 1,4-Dioxane
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Record name DIOXANE
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Record name 1,4-DIOXANE
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Record name DIOXANE (DIETHYLENE DIOXIDE) (1,4-DIOXANE)
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Melting Point

53.2 °F (NTP, 1992), 11.75 °C, 12 °C, 53 °F
Record name DIOXANE
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Record name 1,4-DIOXANE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/81
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Record name 1,4-DIOXANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0041
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIOXANE (DIETHYLENE DIOXIDE) (1,4-DIOXANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/179
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Dioxane
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 6
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